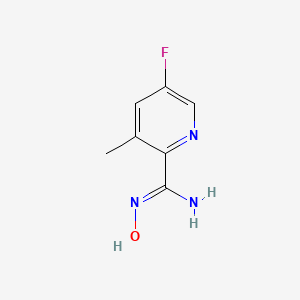
3-Chloro-2-(5-methyl-2-imidazolyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl substituents on the imidazole and pyridine rings, respectively, imparts unique chemical properties to this molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with 5-methylimidazole in the presence of a suitable base and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(5-methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The chloro and methyl substituents influence the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal applications, the compound may inhibit enzyme activity or modulate receptor function through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylimidazole: Similar structure but lacks the pyridine ring.
3-Chloro-2-pyridylimidazole: Similar structure but lacks the methyl group on the imidazole ring.
5-Methyl-2-imidazolylpyridine: Similar structure but lacks the chloro group.
Uniqueness
3-Chloro-2-(5-methyl-2-imidazolyl)pyridine is unique due to the presence of both chloro and methyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents with the pyridine and imidazole rings enhances the compound’s versatility in various applications .
Eigenschaften
Molekularformel |
C9H8ClN3 |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
3-chloro-2-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8ClN3/c1-6-5-12-9(13-6)8-7(10)3-2-4-11-8/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
KNSAQNSHCIFWFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1)C2=C(C=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)
![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)



![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)
